2-(3-Bromo-5-fluorophenoxy)ethanol
Overview
Description
2-(3-Bromo-5-fluorophenoxy)ethanol is an organic compound belonging to the class of phenols. It has the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenoxy group, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenoxy)ethanol typically involves the reaction of 3-bromo-5-fluorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: 2-(3-Bromo-5-fluorophenoxy)acetaldehyde or 2-(3-Bromo-5-fluorophenoxy)acetic acid.
Reduction: 2-(3-Fluorophenoxy)ethanol.
Substitution: Various substituted phenoxyethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-fluorophenoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of phenolic compounds with biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenoxy)ethanol
- 2-(3-Chloro-5-fluorophenoxy)ethanol
- 2-(3-Bromo-5-chlorophenoxy)ethanol
Uniqueness
2-(3-Bromo-5-fluorophenoxy)ethanol is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEBSROUROVJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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